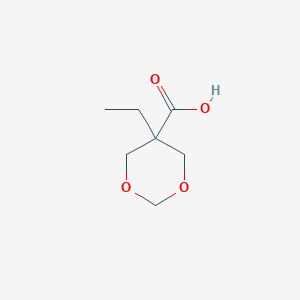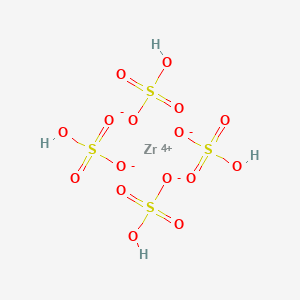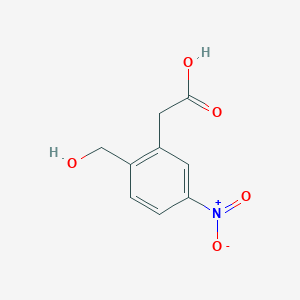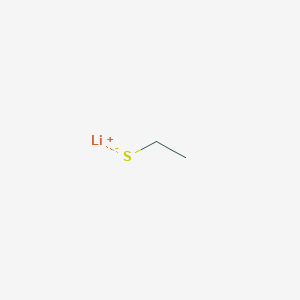
5-ethyl-1,3-dioxane-5-carboxylic Acid
Overview
Description
5-Ethyl-1,3-dioxane-5-carboxylic Acid is a chemical compound with the molecular formula C7H12O4 . It is related to 1,3-dioxanes, which are known to have various applications in the field of organic chemistry .
Synthesis Analysis
The synthesis of compounds similar to 5-ethyl-1,3-dioxane-5-carboxylic Acid has been reported in the literature . For instance, the compound 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid was synthesized by the reaction of 2,2-bishydroxymethyl-butyric acid with 2-bromobenzaldehyde, with p-toluene sulfonic acid as a catalyst .Scientific Research Applications
Crystallography
- Summary of Application : The compound has been studied for its crystal structure .
- Methods of Application : The crystal structure was determined using X-ray diffraction .
- Results or Outcomes : The study provided detailed information about the crystal structure of the compound, including atomic coordinates and displacement parameters .
Organic Synthesis
- Summary of Application : As a protected intermediate, the compound has wide applications in organic syntheses . Some of these compounds have insecticidal as well as anti-foaming properties .
- Methods of Application : The specific methods of application in organic synthesis would depend on the particular reaction being carried out .
- Results or Outcomes : The outcomes of these reactions would also depend on the specific reaction, but the use of this compound as an intermediate could potentially improve the efficiency or selectivity of the reaction .
Synthesis of Waterborne Polyurethane and Biodegradable Surfactant
- Summary of Application : The carboxyl and glycol groups in the compound make it applicable for special purposes, such as the synthesis of waterborne polyurethane and biodegradable surfactant .
- Methods of Application : The specific methods of application would depend on the particular synthesis being carried out .
- Results or Outcomes : The use of this compound in these syntheses could potentially improve the properties of the resulting materials .
Protection of Carbonyl Compounds
- Summary of Application : The compound can be used in the protection of carbonyl compounds .
- Methods of Application : A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
- Results or Outcomes : The use of this compound in these reactions could potentially improve the efficiency or selectivity of the reaction .
Synthesis of 3-Aminoindan Acetals
- Summary of Application : The compound can be used in the synthesis of 3-aminoindan acetals .
- Methods of Application : The specific methods of application would depend on the particular synthesis being carried out .
- Results or Outcomes : The use of this compound in these syntheses could potentially improve the properties of the resulting materials .
Protection of Carbonyl Compounds
- Summary of Application : The compound can be used in the protection of carbonyl compounds .
- Methods of Application : A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . A mixture of orthoesters or molecular sieves can also provide effective water removal through chemical reaction or physical sequestration .
- Results or Outcomes : The use of this compound in these reactions could potentially improve the efficiency or selectivity of the reaction .
Synthesis of 3-Aminoindan Acetals
- Summary of Application : The compound can be used in the synthesis of 3-aminoindan acetals .
- Methods of Application : The specific methods of application would depend on the particular synthesis being carried out .
- Results or Outcomes : The use of this compound in these syntheses could potentially improve the properties of the resulting materials .
properties
IUPAC Name |
5-ethyl-1,3-dioxane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-7(6(8)9)3-10-5-11-4-7/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXGELAKGGRRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCOC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464657 | |
| Record name | 5-ethyl-1,3-dioxane-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1,3-dioxane-5-carboxylic Acid | |
CAS RN |
26271-43-2 | |
| Record name | 5-ethyl-1,3-dioxane-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-1,3-dioxane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one](/img/structure/B1624571.png)
![Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B1624572.png)



![(2-{Ethyl-[4-(4-nitro-phenylazo)-phenyl]-amino}-ethoxy)-acetic acid-4-nitro-phenyl ester](/img/structure/B1624577.png)


![5-Formylbenzo[1,3]dioxole-4-carboxylic acid ethyl ester](/img/structure/B1624581.png)
